molecular formula C14H17NO5S B2947289 (2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid CAS No. 324779-72-8

(2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid

Cat. No.: B2947289
CAS No.: 324779-72-8
M. Wt: 311.35
InChI Key: YYPLTSZGZCLXHC-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid is a synthetic cinnamic acid derivative designed for research and development purposes. This compound features a core cinnamic acid scaffold, a structure widely investigated for its antioxidant and hypolipidemic potential . The molecule is further functionalized with a 4-methoxy group and a pyrrolidine-1-ylsulfonyl substituent on the phenyl ring. The pyrrolidine moiety is a common feature in medicinal chemistry, often used to fine-tune the physicochemical and pharmacological properties of lead compounds. The distinct molecular architecture of this chemical makes it a valuable intermediate or building block for researchers exploring structure-activity relationships in various fields, including the development of novel bioactive molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S/c1-20-12-6-4-11(5-7-14(16)17)10-13(12)21(18,19)15-8-2-3-9-15/h4-7,10H,2-3,8-9H2,1H3,(H,16,17)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPLTSZGZCLXHC-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644034
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

(2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid, a compound with the CAS number 324779-72-8, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a methoxy group, a pyrrolidine moiety, and an acrylic acid backbone. Its molecular formula is C16H19N1O4S, and it is categorized under sulfonamide derivatives.

Research indicates that this compound may exhibit activity through several mechanisms:

  • EP Receptor Binding : Studies have shown that structurally related acrylic acids can bind to various EP receptor subtypes (EP1-4), suggesting potential anti-inflammatory properties through modulation of prostaglandin signaling pathways .
  • Cytotoxicity : Preliminary studies indicate that compounds with similar structures have demonstrated cytotoxic effects in cancer cell lines, potentially by inducing apoptosis or inhibiting cell proliferation .

In Vitro Studies

In vitro assays have revealed that this compound exhibits significant biological activity:

  • Anti-inflammatory Activity : The compound's ability to inhibit specific EP receptors suggests it could be useful in treating inflammatory conditions. For instance, derivatives have been evaluated for their binding affinity to EP receptors, highlighting their potential as selective antagonists .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • Cytotoxicity in Cancer Models : Research on related compounds has shown promising results in reducing viability in glioma cells. These compounds induced cell death through multiple pathways, including inhibition of the mTOR pathway and activation of necroptosis .
  • Antimicrobial Properties : There is evidence suggesting that similar sulfonamide compounds possess antimicrobial properties against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). This indicates a broader therapeutic potential for the compound beyond anti-inflammatory applications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryBinding to EP receptors; potential antagonist
CytotoxicityReduced viability in glioma cells
AntimicrobialActivity against MRSA

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Substituents at Phenyl Ring (Position 3/4) Key Functional Groups Molecular Weight (g/mol) Research Status
(2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid (Target) 4-Methoxy, 3-pyrrolidin-1-ylsulfonyl Sulfonamide, Methoxy, Acrylic acid ~365.4 (estimated) Preclinical studies
(2E)-3-{4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid 4-Methoxy, 3-(4-nitro-pyrazole)methyl Nitro-pyrazole, Methoxy, Acrylic acid ~385.3 Discontinued (2025)
(2E)-3-(5-[3-(Isopropoxycarbonyl)phenyl]-2-furyl)acrylic acid 3-(Isopropoxycarbonyl)phenyl, 2-furyl Isopropoxycarbonyl, Furan, Acrylic acid ~356.3 Limited data
(2E)-3-(5-Isopropyl-3,8-dimethylazulen-1-yl)acrylic acid Azulene core (isopropyl, dimethyl substituents) Azulene, Acrylic acid ~326.4 Experimental

Key Findings and Implications

Target vs. Nitro-Pyrazole Analog (): The nitro-pyrazole analog exhibits a higher molecular weight (385.3 vs. 365.4) due to the nitro group’s electron-withdrawing nature.

Target vs. The furan ring may also confer distinct electronic properties, altering reactivity in biological systems .

Target vs. Azulene-Based Analog (): The azulene core in the latter compound provides extended π-conjugation, which could enhance UV-Vis absorption properties.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing (2E)-3-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid?

Answer:
The compound can be synthesized via a modified Knoevenagel condensation, a widely used method for α,β-unsaturated carboxylic acids. For structurally analogous systems (e.g., pyridyl or methoxy-substituted cinnamic acids), the protocol involves:

  • Step 1: Reacting a substituted benzaldehyde derivative (e.g., 4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzaldehyde) with malonic acid in pyridine under reflux (3–6 hours) .
  • Step 2: Acidifying the reaction mixture with HCl to precipitate the product.
  • Optimization: Adjusting molar ratios (1:1 aldehyde:malonic acid) and using slow evaporation for recrystallization (yield >95%) .
  • Validation: Monitor reaction completion via TLC or HPLC, and confirm stereochemistry (E/Z ratio) using NMR (e.g., coupling constants J = 12–16 Hz for trans-alkene) .

Basic Question: How is the structure of this compound characterized in academic research?

Answer:
Key techniques include:

  • X-ray crystallography: Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonds, π-stacking). For example, similar cinnamic acid derivatives form dimeric motifs via O–H···O hydrogen bonds .
  • Spectroscopy:
    • NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, pyrrolidine protons at δ 1.5–3.5 ppm) .
    • FT-IR: Carboxylic acid C=O stretch at ~1680–1700 cm⁻¹ and sulfonyl S=O at ~1150–1350 cm⁻¹ .
  • Mass spectrometry: High-resolution MS to verify molecular weight (e.g., [M+H]⁺ for C₁₅H₁₉NO₅S: 350.38 g/mol) .

Basic Question: What are standard protocols for preliminary biological activity screening?

Answer:

  • Antifungal assays: Follow CLSI guidelines using agar dilution or microbroth dilution. For example:
    • Test against Aspergillus spp. or Candida spp. at concentrations 1–100 µg/mL .
    • Compare inhibition zones to positive controls (e.g., miconazole) .
  • Cytotoxicity: Use MTT/WST-1 assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Question: How can supramolecular interactions in the crystal lattice inform drug design?

Answer:

  • Hydrogen-bond analysis: Identify donor-acceptor pairs (e.g., carboxylic acid dimers) that stabilize the crystal structure. These interactions may correlate with solubility or stability .
  • π-Stacking: Measure interplanar distances (3.5–4.0 Å) between aromatic rings to predict solid-state packing or ligand-receptor binding .
  • CSD mining: Use the Cambridge Structural Database (CSD) to compare with analogs (e.g., 7 entries for pyridyl cinnamic acids) and identify trends in substituent effects .

Advanced Question: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Answer:

  • Variable substituents: Synthesize derivatives with modified sulfonyl groups (e.g., piperidine vs. pyrrolidine) or methoxy positions .
  • Bioactivity correlation:
    • Test antifungal activity against diverse fungal strains to identify substituent-dependent trends .
    • Use molecular docking to predict binding to fungal targets (e.g., CYP51 or chitin synthase) .
  • Data normalization: Control for purity (≥95% by HPLC) and solvent effects (DMSO concentration ≤1%) to minimize artifacts .

Advanced Question: How to resolve contradictions in biological activity data across studies?

Answer:

  • Reproducibility checks:
    • Re-test under standardized conditions (e.g., pH 7.4, RPMI-1640 media for fungi) .
    • Validate strain authenticity (e.g., ATCC strains) and passage number.
  • Mechanistic studies:
    • Perform time-kill assays to distinguish static vs. cidal effects .
    • Measure membrane permeability (e.g., propidium iodide uptake) to confirm mode of action .
  • Meta-analysis: Compare data with structurally related compounds (e.g., cinnamic acid derivatives) in public databases like PubChem .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.